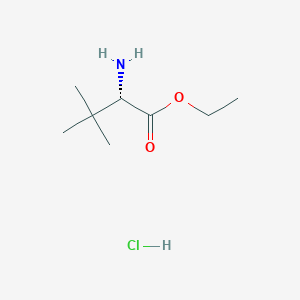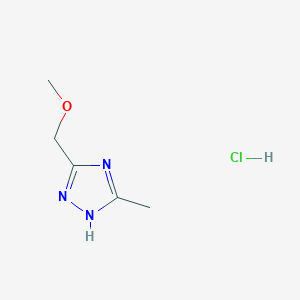![molecular formula C11H13ClN2O2 B1433178 {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1327506-57-9](/img/structure/B1433178.png)
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Übersicht
Beschreibung
The compound “{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical with the IUPAC name [5-(4-methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride . It has a molecular weight of 240.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . The empirical formula is C11H12N2O2 .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Research: Antimicrobial and Antitumor Applications Isoxazole derivatives, including ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine hydrochloride, have been noted for their potential in pharmaceutical research due to their antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . These compounds can be designed and synthesized through novel approaches for potential use in drug development.
Alzheimer’s Disease Treatment Acetylcholinesterase Inhibition
Some isoxazole compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease (AD). The development of new inhibitors of AChE could lead to significant advancements in AD treatment .
Synthesis of Trisubstituted Isoxazoles
The compound may be used in the synthesis of trisubstituted isoxazoles, which are challenging to access by other methods. This represents an important direction in chemical synthesis research .
Antifungal Activities
Isoxazole derivatives have been synthesized and tested for in vitro antifungal activities against various pathogens, indicating their potential application in developing antifungal agents .
Bioinformatic Design
Isoxazole compounds can be utilized in bioinformatic design to develop new inhibitors for various diseases. This involves using computational tools to predict the efficacy of isoxazole derivatives as potential therapeutic agents .
Green Chemistry Approaches
Research aims to design green chemistry approaches to synthesize new isoxazole derivatives, including ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine hydrochloride. This involves environmentally friendly methods that reduce the use of hazardous substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVSZIPKQHNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1433096.png)

![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)



![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)